Hydrogen Bond Donor Capacity: 4-Hydroxy vs. Des-Hydroxy Analog
The target compound possesses one hydrogen bond donor (phenolic 4-OH) and two hydrogen bond acceptors (amide carbonyl, phenolic oxygen), compared to zero H-bond donors and only one acceptor (amide carbonyl) for the non-hydroxylated analog 1-(isoindolin-2-yl)ethan-1-one (CAS 18913-38-7) . The phenolic hydroxyl also contributes an additional 16 Da in molecular weight (177.20 vs. 161.2 g/mol) and increases the computed TPSA from an estimated ~20.3 Ų to 40.54 Ų, approximately doubling the polar surface area . This HBD/HBA gain is pharmacologically consequential: the introduction of a single hydroxyl group on an aromatic scaffold can alter target binding affinity by orders of magnitude through hydrogen bond-mediated recognition, and the increased TPSA predicts improved aqueous solubility at the cost of reduced passive membrane permeability [1].
| Evidence Dimension | Hydrogen bond donor/acceptor count, molecular weight, and topological polar surface area |
|---|---|
| Target Compound Data | HBD: 1, HBA: 2, MW: 177.20 g/mol, TPSA: 40.54 Ų, LogP: 1.25 |
| Comparator Or Baseline | 1-(Isoindolin-2-yl)ethan-1-one (CAS 18913-38-7): HBD: 0, HBA: 1, MW: 161.2 g/mol, TPSA: ~20.3 Ų (estimated), pKa: -0.47±0.20 (predicted) |
| Quantified Difference | ΔHBD: +1, ΔHBA: +1, ΔMW: +16.0 g/mol, ΔTPSA: ~+20.2 Ų (approximately 2× increase) |
| Conditions | Computed molecular descriptors from Leyan (target) and ChemicalBook (comparator); TPSA estimated for comparator based on SMILES CC(=O)N1Cc2ccccc2C1 minus phenolic -OH contribution |
Why This Matters
For procurement decisions, the presence of the 4-OH defines the compound's utility as a functionalizable intermediate and distinguishes its molecular recognition profile from the simpler N-acetyl isoindoline scaffold that lacks phenolic hydrogen bond capacity.
- [1] Kaur N, et al. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics. 2025;6(1):3. Section 1: Introduction discusses how heteroatom substitution dramatically alters physicochemical properties versus carbocyclic analogs, impacting biological recognition. View Source
